molecular formula C17H14N2O3 B12922043 2-(5-Phenyl-1,3,4-oxadiazol-2-yl)ethyl benzoate

2-(5-Phenyl-1,3,4-oxadiazol-2-yl)ethyl benzoate

Cat. No.: B12922043
M. Wt: 294.30 g/mol
InChI Key: ZDQSOBVHWGXLAR-UHFFFAOYSA-N
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Description

2-(5-Phenyl-1,3,4-oxadiazol-2-yl)ethyl benzoate is a chemical compound with the molecular formula C17H14N2O3 and a molecular weight of 294.30 g/mol . It features a 1,3,4-oxadiazole ring, a privileged structure in medicinal chemistry known for its diverse biological activities. While specific biological data for this ester derivative is not widely published, the 1,3,4-oxadiazole core is extensively documented in scientific literature for its significant research value. Compounds containing this scaffold have demonstrated a broad spectrum of pharmacological properties in research settings, including potent antimicrobial activity against various Gram-positive and Gram-negative bacterial strains , antifungal effects , and antioxidant capabilities as free radical scavengers . Additionally, research into 1,3,4-oxadiazole derivatives has shown potential for anticancer , anti-inflammatory , anticonvulsant , and antiviral applications . The mechanism of action for these compounds varies but often involves interactions with enzymatic pathways or cellular membranes; some antimicrobial 1,3,4-oxadiazoles, for instance, are believed to act by disrupting cell membrane integrity in microorganisms . The presence of both the 1,3,4-oxadiazole ring and a benzoate ester group in this molecule makes it a versatile intermediate for further chemical synthesis and a candidate for probing new biological targets in drug discovery and development research. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C17H14N2O3

Molecular Weight

294.30 g/mol

IUPAC Name

2-(5-phenyl-1,3,4-oxadiazol-2-yl)ethyl benzoate

InChI

InChI=1S/C17H14N2O3/c20-17(14-9-5-2-6-10-14)21-12-11-15-18-19-16(22-15)13-7-3-1-4-8-13/h1-10H,11-12H2

InChI Key

ZDQSOBVHWGXLAR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(O2)CCOC(=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthesis of 5-Phenyl-1,3,4-oxadiazol-2-thiol Intermediate

  • Starting from benzoic acid , the compound is first converted into ethyl benzoate by esterification.
  • Ethyl benzoate is then converted to benzohydrazide by reaction with hydrazine hydrate.
  • The benzohydrazide undergoes cyclization with carbon disulfide (CS2) in the presence of alcoholic potassium hydroxide (KOH) under reflux conditions (~19 hours) to yield 5-phenyl-1,3,4-oxadiazol-2-thiol .

Reaction Scheme:

Step Reactants Conditions Product
1 Benzoic acid + ethanol + acid catalyst Reflux, esterification Ethyl benzoate
2 Ethyl benzoate + hydrazine hydrate Reflux Benzohydrazide
3 Benzohydrazide + CS2 + KOH (alcoholic) Reflux ~19 h 5-Phenyl-1,3,4-oxadiazol-2-thiol

Alkylation to Form 2-(5-Phenyl-1,3,4-oxadiazol-2-yl)ethyl Benzoate

  • The 5-phenyl-1,3,4-oxadiazol-2-thiol intermediate is dissolved in a saturated aqueous sodium bicarbonate solution.
  • It is then reacted with ethyl bromoacetate or a similar alkylating agent in absolute ethanol under stirring.
  • This reaction leads to the substitution of the thiol hydrogen with the ethyl benzoate moiety, forming the target compound.

Reaction Conditions:

Parameter Details
Solvent Saturated aqueous NaHCO3 + ethanol
Alkylating agent Ethyl bromoacetate
Temperature Room temperature to mild reflux
Reaction time Several hours until completion

Alternative One-Pot Synthesis Approaches

Recent advances include one-pot synthesis methods that combine oxadiazole ring formation and functionalization in a single reaction vessel, improving efficiency and yield. These methods typically involve:

  • Starting from carboxylic acids and hydrazides.
  • Using coupling agents and catalysts such as copper(I) iodide, cesium carbonate, and ligands like 1,10-phenanthroline.
  • Heating in solvents like 1,4-dioxane at controlled temperatures (80–120 °C).
  • Sequential addition of reagents to form the oxadiazole ring and then introduce the benzoate ester side chain.

Summary Table of Preparation Methods

Step Method Description Key Reagents/Conditions Yield/Notes References
1 Esterification of benzoic acid Ethanol, acid catalyst, reflux High yield, standard esterification
2 Formation of benzohydrazide Hydrazine hydrate, reflux Efficient conversion
3 Cyclization to 5-phenyl-1,3,4-oxadiazol-2-thiol CS2, alcoholic KOH, reflux (~19 h) Key intermediate
4 Alkylation with ethyl bromoacetate Saturated NaHCO3, ethanol, stirring Formation of target compound
5 One-pot synthesis (alternative) Carboxylic acid, hydrazide, CuI, Cs2CO3, 1,10-phenanthroline, 1,4-dioxane, heat Streamlined, good yields

Research Findings and Characterization

  • The synthesized compound exhibits planar 1,3,4-oxadiazole and phenyl rings oriented nearly perpendicular to the ethyl benzoate moiety, confirmed by X-ray crystallography.
  • Spectroscopic techniques such as EI-MS, IR, and 1H-NMR confirm the successful synthesis and purity of the compound.
  • The compound’s structure is stabilized by weak intermolecular hydrogen bonds and π–π stacking interactions, which may influence its physicochemical properties.
  • The synthetic intermediates and final products have been screened for biological activities, indicating potential antimicrobial properties, although this is beyond the scope of preparation methods.

Chemical Reactions Analysis

Types of Reactions

2-(5-Phenyl-1,3,4-oxadiazol-2-yl)ethyl benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.

    Substitution: The phenyl and benzoate groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Pharmaceutical Applications

  • Antimicrobial Activity
    • Numerous studies have reported the antimicrobial properties of oxadiazole derivatives. For instance, a series of N-substituted derivatives of 2-{(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl}acetamides were synthesized and tested for antimicrobial activity. The results indicated significant activity against various microbial species, suggesting potential use in developing new antimicrobial agents .
  • Antioxidant Properties
    • Compounds containing the oxadiazole moiety have demonstrated antioxidant activities. Research has shown that derivatives of 2-(5-phenyl-1,3,4-oxadiazol-2-yl)ethyl benzoate can scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases .
  • Inhibitors of Enzymatic Activity
    • Recent studies identified 5-phenyl-1,3,4-oxadiazol-2(3H)-ones as potent inhibitors of Notum carboxylesterase activity. This enzyme is implicated in various biological processes, including lipid metabolism and signaling pathways related to neurodegenerative diseases . The potential therapeutic implications for treating conditions like Alzheimer's disease are noteworthy.

Agrochemical Applications

  • Pesticidal Activity
    • Research has indicated that oxadiazole derivatives can exhibit pesticidal properties. These compounds can disrupt the biological functions of pests through various mechanisms, making them candidates for developing new pesticides .

Material Science Applications

  • Fluorescent Materials
    • The unique electronic properties of 2-(5-phenyl-1,3,4-oxadiazol-2-yl)ethyl benzoate make it suitable for applications in organic light-emitting diodes (OLEDs) and other fluorescent materials. Its ability to emit light upon excitation is being explored for use in display technologies .

Data Table: Summary of Applications

Application AreaSpecific UsesKey Findings
PharmaceuticalsAntimicrobial agentsSignificant activity against microbial species
AntioxidantsEffective free radical scavenging
Enzyme inhibitorsPotent inhibitors of Notum carboxylesterase
AgrochemicalsPesticidesDisrupt biological functions in pests
Material ScienceFluorescent materialsSuitable for OLEDs and display technologies

Case Studies

  • Antimicrobial Efficacy Study
    • A study conducted on a series of N-substituted derivatives showed varying levels of antimicrobial activity against selected strains. Compound 6h exhibited the highest activity among the tested samples, highlighting the importance of structural modifications in enhancing efficacy .
  • Inhibition Mechanism Investigation
    • Inhibitory effects on Notum carboxylesterase were characterized through kinetic assays and structural analysis using crystallography. This study revealed insights into how structural features influence enzyme interaction and inhibition .

Mechanism of Action

The mechanism of action of 2-(5-Phenyl-1,3,4-oxadiazol-2-yl)ethyl benzoate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Antifungal Activity

The ethyl benzoate derivative exhibits potent antifungal activity by targeting sterol 14α-demethylase, a critical enzyme in ergosterol biosynthesis. Its binding affinity is attributed to the planar 1,3,4-oxadiazole ring and the hydrophobic phenyl group, which enhance interactions with the enzyme’s active site . In contrast, sulfanyl-acetamide derivatives (e.g., 6h) lack significant antifungal effects but show stronger antibacterial activity .

Antibacterial Activity

Structural modifications significantly influence antibacterial potency:

  • Naphthofuran derivatives (e.g., 1771) : The bulky naphthofuran group improves lipid bilayer penetration, leading to enhanced activity against S. aureus .
  • Pyrrole-ligated compounds (e.g., 1h) : The pyrrole ring introduces additional hydrogen-bonding interactions, reducing MIC values against Gram-positive pathogens .

Antioxidant Potential

Benzamide-substituted derivatives (3a-3e) demonstrate moderate antioxidant activity via radical scavenging. However, their efficacy is lower than ascorbic acid, likely due to reduced electron-donating capacity compared to phenolic antioxidants .

Physicochemical and Pharmacokinetic Properties

Lipinski’s rule compliance and bioavailability predictions for selected compounds:

Compound Molecular Weight (g/mol) LogP H-Bond Donors H-Bond Acceptors Bioavailability Score
2-(5-Phenyl-1,3,4-oxadiazol-2-yl)ethyl benzoate 310.3 3.1 0 5 0.55
Compound 1771 449.4 4.8 1 6 0.45
Compound 6h 375.4 3.9 2 5 0.65
  • Key Observations :
    • The ethyl benzoate derivative exhibits optimal LogP (3.1) and bioavailability (0.55), aligning with drug-like properties.
    • Higher molecular weight and LogP in naphthofuran derivatives (e.g., 1771) may limit oral absorption despite potent bioactivity .

Biological Activity

2-(5-Phenyl-1,3,4-oxadiazol-2-yl)ethyl benzoate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and various applications in research and medicine.

Synthesis

The synthesis of 2-(5-Phenyl-1,3,4-oxadiazol-2-yl)ethyl benzoate typically involves several steps starting from benzoic acid. The process generally includes:

  • Formation of Ethyl Benzoate : Benzoic acid is converted into ethyl benzoate.
  • Synthesis of Benzohydrazide : This intermediate is formed through the reaction of benzoic acid with hydrazine.
  • Cyclization : The benzohydrazide undergoes cyclization to form the oxadiazole ring.
  • Final Esterification : The oxadiazole compound is then reacted with ethyl bromoacetate to yield the final product .

The biological activity of 2-(5-Phenyl-1,3,4-oxadiazol-2-yl)ethyl benzoate is primarily attributed to its interaction with specific biological targets:

  • Epidermal Growth Factor Receptor (EGFR) : The compound exhibits inhibitory effects on EGFR, which is crucial in regulating cell growth and differentiation. This inhibition may lead to potential anticancer effects .
  • Antimicrobial Activity : Studies have shown that derivatives of this compound possess significant antibacterial and antifungal properties. The mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic pathways .

Case Studies

Several studies have documented the biological efficacy of 2-(5-Phenyl-1,3,4-oxadiazol-2-yl)ethyl benzoate:

  • Anticancer Studies : Research indicates that compounds containing the oxadiazole moiety display potent anticancer activity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
  • Antimicrobial Screening : A series of derivatives were synthesized and tested against a panel of bacterial and fungal strains. Results demonstrated varying degrees of activity, with some compounds exhibiting significant inhibition comparable to standard antibiotics .

Comparative Analysis

The following table summarizes the biological activities reported for 2-(5-Phenyl-1,3,4-oxadiazol-2-yl)ethyl benzoate compared to similar oxadiazole derivatives:

CompoundAnticancer ActivityAntimicrobial ActivityMechanism of Action
2-(5-Phenyl-1,3,4-oxadiazol-2-yl)ethyl benzoateHighModerateEGFR inhibition; membrane disruption
5-Methyl-1,3,4-Oxadiazole DerivativeModerateHighApoptosis induction; metabolic inhibition
1,3,4-Thiadiazole DerivativeHighModerateCell cycle arrest; reactive oxygen species generation

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-(5-Phenyl-1,3,4-oxadiazol-2-yl)ethyl benzoate, and how is reaction completion monitored?

  • Methodological Answer : The compound is synthesized via cyclization of hydrazide intermediates with benzoic acid derivatives under acidic conditions (e.g., using POCl3). Reaction progress is monitored using thin-layer chromatography (TLC), with ice-cold water and NaOH added post-reaction to precipitate the product. Recrystallization from methanol ensures purity .

Q. Which spectroscopic techniques are critical for structural characterization of this compound?

  • Methodological Answer : Infrared (IR) spectroscopy confirms functional groups (e.g., oxadiazole C=N stretch at ~1600 cm<sup>-1</sup>). Nuclear magnetic resonance (NMR; <sup>1</sup>H and <sup>13</sup>C) resolves aromatic protons and ester linkages. Mass spectrometry (MS) provides molecular ion peaks for validation. X-ray crystallography may resolve ambiguities in complex cases .

Q. What safety protocols should be followed when handling this compound in the laboratory?

  • Methodological Answer : Consult safety data sheets (SDS) for hazard identification. Use PPE (gloves, goggles) and work in a fume hood. In case of exposure, rinse affected areas with water and seek medical attention, providing the SDS to healthcare providers .

Advanced Research Questions

Q. How can conflicting spectral data during derivative characterization be systematically resolved?

  • Methodological Answer : Cross-validate using complementary techniques:

  • 2D NMR (e.g., COSY, HSQC) to assign overlapping proton signals.
  • X-ray crystallography for unambiguous structural confirmation.
  • Adjust recrystallization solvents (e.g., methanol vs. ethanol) to improve crystal quality .

Q. What strategies improve synthetic yield during scale-up for pharmacological studies?

  • Methodological Answer : Optimize reaction parameters:

  • Solvent choice : POCl3 enhances cyclization efficiency.
  • Temperature control : Maintain 55–60°C to avoid side reactions.
  • Continuous cooling : Prevents degradation during prolonged reactions (e.g., 9-hour protocols) .

Q. How can computational methods predict the biological activity of derivatives?

  • Methodological Answer : Perform molecular docking to simulate interactions with target receptors (e.g., antimicrobial enzymes). For example, docking studies with triazole-thiazole hybrids revealed binding modes in active sites, guiding rational design .

Q. What experimental design limitations affect the generalizability of pollution or degradation studies involving this compound?

  • Methodological Answer : Key limitations include:

  • Low pollution variability : Simplified synthetic mixtures may not mimic real-world environmental matrices.
  • Sample degradation : Organic degradation during prolonged experiments can alter results. Mitigate by stabilizing samples with continuous cooling .

Q. How do substituent modifications on the oxadiazole ring influence pharmacological activity?

  • Methodological Answer : Introduce electron-withdrawing/donating groups (e.g., halogens, methoxy) to modulate lipophilicity and bioavailability. For example, fluorophenyl derivatives show enhanced antimicrobial activity due to increased membrane permeability .

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